An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride: A Novel Modulator in Neuropharmacology
An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride: A Novel Modulator in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, a compound of increasing interest within central nervous system (CNS) drug discovery. We will delve into its chemical properties, plausible synthetic routes, potential mechanisms of action, and practical applications, supported by detailed experimental protocols.
Core Compound Identification and Properties
1.1. Chemical Identity
-
Chemical Name: 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
-
Molecular Formula: C₁₀H₁₂ClF₂N[2]
1.2. Physicochemical Properties
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| Salt Form | Hydrochloride | [1] |
The hydrochloride salt form of this amine-containing compound typically enhances its stability and solubility in aqueous solutions, a desirable characteristic for biological assays and potential formulation development.[3] The presence of two fluorine atoms on the phenyl ring is expected to influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological targets.[4][5]
Synthesis and Structural Elucidation
While a specific, publicly available, step-by-step synthesis protocol for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is not extensively documented in peer-reviewed literature, its structure suggests a plausible synthetic strategy based on established organic chemistry principles for related (difluorophenyl)cycloalkylamine derivatives.[6][7][8][9]
A potential synthetic pathway could involve the reaction of 1,3-difluorobenzene with a suitable cyclobutanone precursor, followed by amination and subsequent salt formation. The synthesis of related difluorophenyl)cyclopropanamine derivatives has been detailed in the patent literature, often involving multi-step sequences that could be adapted for a cyclobutane ring system.[6][7][8][9]
2.1. Plausible Synthetic Workflow
Caption: Plausible synthetic route for 1-(2,6-Difluorophenyl)cyclobutanamine HCl.
2.2. Structural Confirmation and Quality Control
The identity and purity of synthesized 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the final compound.[10]
Proposed Mechanism of Action and Pharmacological Rationale
The structural motif of a phenyl-substituted cyclobutanamine suggests potential activity within the central nervous system. While the specific pharmacological profile of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is not yet fully elucidated in public literature, related arylcyclohexylamine and diarylethylamine compounds are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.
The inclusion of a cyclobutane ring can enhance molecular rigidity and improve metabolic stability compared to more flexible alkyl chains.[5] Fluorine substitution on the phenyl ring can further modulate the compound's electronic properties and resistance to metabolic degradation by cytochrome P450 enzymes.[4]
3.1. Hypothetical Signaling Pathway Involvement
Given the structural similarities to known NMDA receptor antagonists, it is hypothesized that 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride may modulate glutamatergic neurotransmission.
Caption: Hypothesized mechanism of action via NMDA receptor antagonism.
Applications in Research and Drug Development
Based on its putative mechanism of action, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a valuable tool for investigating neurological disorders where glutamatergic signaling is implicated.
4.1. Potential Research Areas
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Neurodegenerative Diseases: Investigating its potential neuroprotective effects in models of Alzheimer's, Parkinson's, or Huntington's disease.
-
Neuropathic Pain: Exploring its analgesic properties in preclinical models of chronic pain.[11]
-
Depression and Anxiety: Assessing its potential as a novel antidepressant or anxiolytic, given the role of NMDA receptor modulation in these conditions.
-
Epilepsy: Evaluating its anticonvulsant activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. These are generalized protocols that should be optimized for specific experimental conditions.
5.1. In Vitro Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxicity of the compound on a neuronal cell line (e.g., SH-SY5Y or PC-12).
5.1.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][13][14][15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12][13][15] The intensity of the color is proportional to the number of living cells.[12][14]
5.1.2. Materials
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Neuronal cell line (e.g., SH-SY5Y)
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Complete cell culture medium
-
96-well plates
-
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
5.1.3. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
5.1.4. Data Analysis
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a dose-response curve.
5.2. NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of the compound for the NMDA receptor.
5.2.1. Principle
This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a brain tissue preparation.[17][18] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
5.2.2. Materials
-
Rat brain tissue (cortex or hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]MK-801)
-
Unlabeled ligand for non-specific binding (e.g., cold MK-801 or PCP)
-
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus
5.2.3. Procedure
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in binding buffer.[17]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.[17]
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of unlabeled ligand.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.[17]
-
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]
5.2.4. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[17]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Directions
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride represents a promising chemical scaffold for the development of novel therapeutics for CNS disorders. Its unique combination of a rigid cyclobutane core and a difluorophenyl moiety offers potential advantages in terms of metabolic stability and target engagement. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding site on the NMDA receptor, its in vivo efficacy in animal models of neurological disease, and its pharmacokinetic and safety profiles. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.
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